molecular formula C6H5N3O2S B13523148 6-Cyanopyridine-2-sulfonamide

6-Cyanopyridine-2-sulfonamide

Cat. No.: B13523148
M. Wt: 183.19 g/mol
InChI Key: RMFVOMZSBVELEF-UHFFFAOYSA-N
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Description

6-Cyanopyridine-2-sulfonamide is an organic compound with the molecular formula C₆H₅N₃O₂S It is a derivative of pyridine, featuring both a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyridine-2-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto the pyridine ring. One common method is the reaction of 6-chloropyridine-2-sulfonamide with a cyanide source under suitable conditions. This reaction can be catalyzed by transition metals and often requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of catalysts, solvents, and reaction parameters is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Cyanopyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyanopyridine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyanopyridine-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyano and sulfonamide groups can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

6-cyanopyridine-2-sulfonamide

InChI

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,(H2,8,10,11)

InChI Key

RMFVOMZSBVELEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)C#N

Origin of Product

United States

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